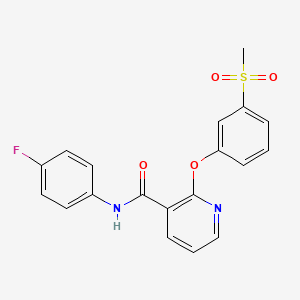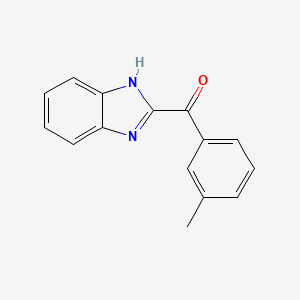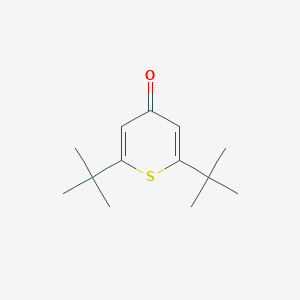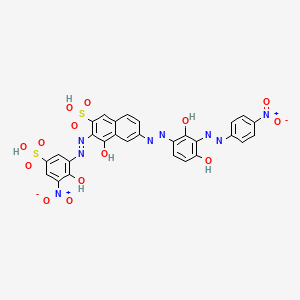![molecular formula C27H31N B14431871 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline CAS No. 77939-38-9](/img/structure/B14431871.png)
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . This method is known for its efficiency in producing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce specific substituents onto the quinoline scaffold . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, such as hydroxyl, carbonyl, and halogen substituents
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide with a similar structural motif, used to control annual grasses and broadleaf weeds.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core, used to treat and prevent malaria.
Uniqueness
8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. Its diethyl and pentan-3-yl groups, along with the phenyl substituent, make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
| 77939-38-9 | |
Molecular Formula |
C27H31N |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
8,8-diethyl-6-pentan-3-yl-7-phenylcyclopenta[g]quinoline |
InChI |
InChI=1S/C27H31N/c1-5-19(6-2)25-22-17-21-15-12-16-28-24(21)18-23(22)27(7-3,8-4)26(25)20-13-10-9-11-14-20/h9-19H,5-8H2,1-4H3 |
InChI Key |
IRKWNYZFYXGGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=C(C(C2=C1C=C3C=CC=NC3=C2)(CC)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)



